N-Me-Leu-OBzl.TosOH

peptide synthesis racemization coupling methods

N-Me-Leu-OBzl.TosOH is an indispensable building block for peptide chemists targeting enhanced conformational constraint, proteolytic stability, and lipophilicity. The N-methyl group alters coupling kinetics and racemization propensity compared to H-Leu-OBzl.TosOH or Fmoc-N-Me-Leu-OH, making simple substitution chemically inequivalent. The benzyl ester provides orthogonal protection removable by hydrogenolysis without racemization—impossible with methyl ester saponification. Its tosylate salt form ensures superior handling and solubility in organic solvents. For optimal results, employ HONSu ester activation or DCC/HOBt (2.0:1.0:2.0 molar ratio) to avoid piperazine-dione side reactions. Choose this building block when synthetic yield, stereochemical purity, and biological performance are non-negotiable.

Molecular Formula C21H29NO5S
Molecular Weight 407.5 g/mol
Cat. No. B15155546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Leu-OBzl.TosOH
Molecular FormulaC21H29NO5S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC
InChIInChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)
InChIKeyHQAGSSPEDLUVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-Leu-OBzl.TosOH: A Protected N-Methyl Amino Acid Building Block for Peptide Synthesis


N-Me-Leu-OBzl.TosOH (CAS 42807-66-9) is the 4‑toluenesulfonate salt of N‑methyl‑L‑leucine benzyl ester [1]. It serves as a protected N‑methyl amino acid building block in liquid‑phase and solid‑phase peptide synthesis . The N‑methyl group enhances conformational constraints, proteolytic stability, and lipophilicity in peptide chains [2], while the benzyl ester provides orthogonal protection that can be removed by hydrogenolysis without racemization [3]. Its tosylate salt form improves handling and solubility in organic solvents [4].

Why N-Me-Leu-OBzl.TosOH Cannot Be Replaced by Standard Leucine Building Blocks


Simple substitution of H‑Leu‑OBzl.TosOH (CAS 1738‑77‑8) or Fmoc‑N‑Me‑Leu‑OH for N‑Me‑Leu‑OBzl.TosOH in a peptide synthesis workflow is not chemically equivalent. The N‑methyl group profoundly alters coupling kinetics, racemization propensity, and the conformational behavior of the resulting peptide [1]. Couplings to an N‑methylamino group are slower and require specialized activation methods to avoid side reactions such as piperazine‑dione formation [2]. Furthermore, the benzyl ester offers orthogonal deprotection that preserves stereochemical integrity under hydrogenolysis, whereas methyl esters racemize during saponification [3]. These differences are quantifiable and directly impact synthetic yield, purity, and the biological performance of the final peptide.

Quantitative Evidence for Selecting N-Me-Leu-OBzl.TosOH Over Analogs


Racemization Suppression During Peptide Bond Formation

When Z‑Ala‑MeLeu is coupled with Gly‑OBzl, the use of N‑hydroxysuccinimide (HONSu) ester yields a stereochemically pure product, whereas alternative coupling methods produce 2.8–39% racemization [1]. This direct comparison establishes HONSu activation as the method of choice for maintaining chiral integrity when using N‑methyl‑leucine residues [2].

peptide synthesis racemization coupling methods N-methyl amino acids

Optimized Coupling Efficiency for N‑Me‑Containing Dipeptides

Synthesis of Boc‑Leu‑N‑Me‑Leu‑OBzl using DCC/HOBt at a molar ratio of 2.0:1.0:2.0 (Boc‑Leu‑OH:H‑N‑Me‑Leu‑OBzl:DCC/HOBt) achieves yields of 73.5–92.8% [1]. In contrast, the same reaction using EEDQ yields only 38.9%, and DEPBT gives 87.8% [1]. This demonstrates that the choice of coupling reagent and stoichiometry critically governs synthetic efficiency.

dipeptide synthesis coupling reagents yield optimization N-methyl amino acids

Enhanced Proteolytic Stability and Conformational Control

N‑Methylation of amino acid residues, such as the N‑Me‑Leu moiety delivered by N‑Me‑Leu‑OBzl.TosOH, is extensively documented to increase proteolytic stability, membrane permeability, and alter peptide backbone conformation [1]. These properties are particularly beneficial in peptide‑based therapeutics where rapid enzymatic degradation limits in vivo half‑life [2].

peptide drug discovery proteolytic stability N-methylation peptidomimetics

Racemization‑Free Deprotection of the Benzyl Ester

Carboxy‑deprotection of benzyl esters by hydrogenolysis proceeds without racemization, whereas saponification of methyl esters results in significant chiral erosion [1]. This orthogonal deprotection strategy is essential when synthesizing enantiomerically pure N‑methyl‑leucine‑containing peptides .

protecting groups racemization hydrogenolysis peptide synthesis

Recommended Application Scenarios for N-Me-Leu-OBzl.TosOH Based on Evidence


Synthesis of N‑Methylated Peptide Therapeutics

Utilize N‑Me‑Leu‑OBzl.TosOH as a building block in the solid‑phase or liquid‑phase synthesis of therapeutic peptides where increased proteolytic stability and membrane permeability are required [1]. Coupling should employ HONSu ester activation to ensure stereochemical purity [2].

Construction of Macrocyclic Peptides and Peptidomimetics

Incorporate N‑Me‑Leu residues into macrocyclic peptide scaffolds to enforce conformational constraints and improve oral bioavailability [1]. The orthogonal benzyl ester allows selective deprotection during late‑stage cyclization steps [3].

Development of Enzyme Inhibitors

Use N‑Me‑Leu‑OBzl.TosOH to synthesize peptide‑based enzyme inhibitors (e.g., protease or kinase inhibitors) where enhanced stability under assay conditions is critical [4]. Optimize coupling conditions with DCC/HOBt at the established 2.0:1.0:2.0 molar ratio to maximize yield [5].

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